Cerotate
Description
Contextualization of Very Long-Chain Fatty Acid Esters in Biological Systems
Very long-chain fatty acids (VLCFAs) are fatty acids with chain lengths of 22 carbon atoms or more. oup.com In biological systems, these fatty acids are rarely found in their free form. Instead, they are typically esterified to various alcohols to form a diverse array of lipids, each with specific functions. These esters are integral components of several major lipid classes:
Waxes: VLCFA esters are prominent components of natural waxes, where they are linked to long-chain alcohols. libretexts.org These waxes form protective, water-repellent coatings on the surfaces of plants and insects. libretexts.orgmdpi.com For instance, myricyl cerotate is a major constituent of carnauba wax, valued for its durability. libretexts.org
Sphingolipids: VLCFAs are crucial components of sphingolipids, a class of lipids containing a backbone of sphingoid bases. When a VLCFA is attached to the amino group of a sphingoid base, a ceramide is formed. These ceramides (B1148491) can be further modified to create more complex sphingolipids like sphingomyelins and glycosphingolipids, which are vital for the structure and function of cell membranes, particularly in the nervous system. oup.comnih.gov
Glycerophospholipids: While less common than in sphingolipids, VLCFAs can also be incorporated into glycerophospholipids, the main component of cellular membranes. oup.comnih.gov Their presence can significantly influence membrane properties such as thickness and fluidity. researchgate.net
Cholesteryl Esters: VLCFAs can be esterified to cholesterol to form cholesteryl esters. nih.govcreative-proteomics.com These are storage forms of cholesterol and are implicated in certain metabolic disorders. nih.govnih.gov
The functions of VLCFA esters are intrinsically linked to their physical properties. Their substantial chain length contributes to the formation of highly ordered and stable membrane domains and robust hydrophobic barriers. researchgate.net
Significance of this compound as a Representative Ester in Academic Investigations
This compound, as an ester of the C26:0 fatty acid, holds particular significance in academic research for several reasons:
Model for VLCFA Metabolism: Due to its defined structure and significant chain length, this compound and its precursor, cerotic acid, serve as important substrates and models for studying the enzymes and pathways involved in VLCFA metabolism. This includes the fatty acid elongation systems, such as the ELOVL family of enzymes, and the processes of their incorporation into complex lipids. nih.gov
Biomarker in Adrenoleukodystrophy (ALD): The accumulation of VLCFAs, particularly cerotic acid and its esters like cholesteryl this compound, is a key biochemical hallmark of X-linked adrenoleukodystrophy (ALD). nih.govwikipedia.org ALD is a genetic disorder that affects the nervous system and adrenal glands. nih.gov Consequently, the study of this compound esters is central to understanding the pathophysiology of ALD and for developing diagnostic and therapeutic strategies. nih.govnih.gov Research in this area often uses this compound-containing lipids to investigate the enzymatic defects and cellular toxicity associated with the disease. nih.gov
Component of Natural Products: The presence of this compound esters, such as myricyl this compound in carnauba wax and ceryl this compound in insect waxes, makes them subjects of interest in the study of natural product biosynthesis and the chemical ecology of plant and insect surface lipids. libretexts.orgnih.gov
The following table provides examples of naturally occurring this compound esters and their sources, illustrating their relevance in different biological contexts.
| This compound Ester | Alcohol Component | Natural Source | Significance in Research |
| Myricyl this compound | Myricyl Alcohol | Carnauba Wax (from Copernicia prunifera) | Study of plant wax biosynthesis and its industrial applications. libretexts.orgresearchgate.net |
| Ceryl this compound | Ceryl Alcohol | Chinese white wax (from Ericerus pela) | Investigations into insect wax metabolism and its unique properties. nih.gov |
| Cholesteryl this compound | Cholesterol | Human tissues (accumulates in ALD) | A key molecule in adrenoleukodystrophy research for understanding disease mechanisms. nih.govnih.gov |
Overview of Current Research Trajectories and Gaps in this compound Studies
Current research on this compound and other VLCFA esters is multifaceted, with several key trajectories and remaining knowledge gaps.
Current Research Trajectories:
Elucidating Pathogenic Mechanisms in ALD: A primary focus remains on understanding how the accumulation of this compound-containing lipids, particularly cholesteryl this compound, contributes to the neuroinflammatory and demyelinating pathology of ALD. nih.govnih.gov This includes investigating their effects on membrane stability, mitochondrial function, and cellular signaling pathways.
Investigating the Roles of ELOVL Enzymes: There is ongoing research to delineate the specific roles of different ELOVL elongases in the synthesis of cerotic acid and other VLCFAs in various tissues. nih.gov This is crucial for understanding how tissue-specific lipid profiles are established and maintained.
Exploring the Function of VLCFA Esters in Membrane Domains: Researchers are actively exploring how the incorporation of this compound into sphingolipids and other membrane lipids influences the formation and function of specialized membrane microdomains, such as lipid rafts. oup.com
Developing Therapeutic Strategies: Efforts are being made to develop strategies to reduce the levels of this compound and other VLCFAs in ALD patients. This includes gene therapy, dietary interventions, and the development of small molecule inhibitors of VLCFA synthesis.
Gaps in this compound Studies:
Specific Functions of Individual this compound Esters: While the general roles of VLCFA esters are appreciated, the specific functions of individual this compound-containing lipid species in different cellular contexts are not fully understood. It is unclear why this compound, as opposed to other VLCFAs, is so prominently accumulated in ALD.
Regulation of this compound Metabolism: The precise regulatory mechanisms that control the synthesis, esterification, and degradation of this compound are not completely elucidated. Understanding how these pathways are regulated is key to developing effective therapeutic interventions.
Transport and Trafficking: How this compound and other VLCFAs are transported between organelles and incorporated into different lipid classes is an area that requires further investigation.
Beyond ALD: The potential roles of this compound and its esters in other physiological and pathological processes beyond ALD are largely unexplored.
The following table summarizes the key enzymes involved in this compound metabolism and their functions, highlighting areas where further research is needed.
| Enzyme Family/Class | Specific Enzymes (Examples) | Function | Knowns and Unknowns |
| Fatty Acid Elongases | ELOVL1, ELOVL4 | Catalyze the elongation of fatty acids, including the synthesis of the C26:0 backbone of this compound. oup.comnih.gov | Substrate specificities are being defined, but the regulation of their expression and activity in different tissues is not fully understood. |
| Acyl-CoA Synthetases | Very Long-Chain Acyl-CoA Synthetases (VLCS) | Activate cerotic acid to cerotoyl-CoA, a prerequisite for its incorporation into complex lipids. | The specific roles of different VLCS isoforms in channeling cerotoyl-CoA towards different lipid classes are an area of active research. |
| Wax Synthases | WSD1 | Esterify fatty acyl-CoAs to long-chain alcohols to form wax esters, such as myricyl this compound. nih.gov | The full range of substrates and the regulatory mechanisms of plant and insect wax synthases are still being investigated. |
| Acyl-CoA:Cholesterol Acyltransferases (ACAT) | ACAT1, ACAT2 | Catalyze the esterification of cholesterol with fatty acyl-CoAs, including cerotoyl-CoA, to form cholesteryl esters. creative-proteomics.com | The specific contribution of each ACAT isozyme to the formation of cholesteryl this compound in ALD is not fully resolved. |
| Hydrolases | Cholesteryl Ester Hydrolases | Catalyze the hydrolysis of cholesteryl esters, releasing the fatty acid and cholesterol. nih.gov | The specific hydrolases responsible for the turnover of cholesteryl this compound and their potential dysfunction in ALD are not completely clear. |
Structure
2D Structure
Properties
Molecular Formula |
C26H51O2- |
|---|---|
Molecular Weight |
395.7 g/mol |
IUPAC Name |
hexacosanoate |
InChI |
InChI=1S/C26H52O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28/h2-25H2,1H3,(H,27,28)/p-1 |
InChI Key |
XMHIUKTWLZUKEX-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-] |
Synonyms |
cerotate cerotic acid hexacosanoic acid |
Origin of Product |
United States |
Advanced Methodologies for Cerotate Analysis and Characterization in Research Matrices
Chromatographic Separation Techniques for Cerotate and Related Species
Chromatography plays a pivotal role in isolating this compound from complex mixtures, enabling its subsequent detection and analysis. The choice of chromatographic technique depends largely on the sample matrix, the required sensitivity, and the specific form of this compound (e.g., free acid, ester).
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique widely used for the analysis of fatty acids and their derivatives, including long-chain and very-long-chain varieties, after appropriate derivatization (typically methylation or silylation) to increase volatility. GC-MS provides both separation based on boiling point and polarity (using suitable columns) and structural information through mass fragmentation patterns.
Studies have employed GC-MS for the analysis of fatty acids, including saturated fatty acids like palmitic (C16:0) and stearic (C18:0) acids, as well as longer chains, in various matrices such as paint samples and biological specimens. mdpi.comnih.gov While direct mentions of this compound (C26:0) analysis by GC-MS in the provided results are limited, methods developed for other long-chain fatty acids and their esters, such as methyl palmitate and methyl stearate (B1226849), demonstrate the applicability of GC-MS to compounds of similar chain length after derivatization. mdpi.comunipi.it For instance, GC-MS has been used for the qualitative and quantitative analysis of mixtures of free fatty acids and metal soaps, including lead palmitate and lead stearate, utilizing silylation agents like BSTFA for derivatization. unipi.it Chromatographic conditions for fatty acid analysis by GC-MS typically involve fused silica (B1680970) capillary columns with non-polar or slightly polar stationary phases and temperature programming to elute compounds based on their chain length and degree of saturation. unipi.it Detection is commonly performed using electron ionization (EI) mode, acquiring data in full scan or selected ion monitoring (SIM) modes for qualitative and quantitative analysis, respectively. mdpi.comunipi.it
A typical GC-MS setup for fatty acid analysis might involve an Agilent Technologies GC coupled with a mass selective detector. unipi.it Injection is often performed in splitless mode. unipi.it
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is another essential technique for the analysis of lipids, particularly those that are less volatile or thermally labile, making GC unsuitable. HPLC separates compounds based on their interaction with a stationary phase and a mobile phase, utilizing various separation modes such as reversed-phase (RP-HPLC) and normal-phase HPLC (NP-HPLC).
HPLC has been successfully applied to the analysis of various lipid classes, including cholesteryl esters and vitamin A palmitate, which share structural similarities with this compound as fatty acid esters. nih.govgoogle.comsielc.com RP-HPLC, commonly employing C18 stationary phases, is frequently used for the separation of lipids based on their acyl chain length and number of double bonds. iastate.edunih.gov For instance, RP-HPLC methods have been developed for the analysis of cholesteryl esters, including cholesteryl cervonate (an ester of cervonic acid, C22:6) and cholesteryl palmitate (C16:0), in biological samples. nih.gov These methods often utilize gradient elution with mobile phases consisting of mixtures of organic solvents like methanol, isopropanol, and/or acetonitrile, sometimes with additives like ammonium (B1175870) acetate (B1210297) to improve ionization for mass spectrometric detection. google.com
HPLC coupled with detectors such as UV-Visible detectors (often at specific wavelengths depending on the chromophores present, like 325 nm for vitamin A palmitate) or evaporative light scattering detectors (ELSD) is commonly used for quantification. google.comiastate.edu The development of HPLC methods for compounds like vitamin A palmitate highlights the potential for adapting these methodologies for the analysis of this compound esters. google.comsielc.com
An example of HPLC conditions for related compounds includes using an octadecylsilane (B103800) chemically bonded silica chromatographic column with a gradient elution program involving ammonium acetate solution-methanol and methanol-isopropanol as mobile phases, detected by a UV detector at 325 nm. google.com
Advanced Hyphenated Techniques (e.g., LC-MS/MS) in Lipidomics
Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS), represent the state-of-the-art for comprehensive lipid analysis, known as lipidomics. These techniques combine the separation power of LC with the high sensitivity and specificity of MS, allowing for the identification and quantification of a vast array of lipid species in complex biological matrices. lcms.czcreative-proteomics.com
LC-MS/MS is widely used in lipidomics for both targeted and untargeted analysis. nih.govcreative-proteomics.com Targeted approaches focus on the quantification of specific lipid species, while untargeted methods aim to profile all detectable lipids in a sample. lcms.cz Reversed-phase LC is a common separation mode in LC-MS-based lipidomics, utilizing C18 columns to separate lipids based on their hydrophobic properties. nih.gov The MS component, often a triple quadrupole or Orbitrap mass spectrometer, provides molecular weight information and characteristic fragmentation patterns (in MS/MS mode) that aid in the identification and structural elucidation of individual lipid species. nih.govahajournals.org
LC-MS/MS is particularly valuable for analyzing low-abundance lipid species that might not be detectable by less sensitive methods. ahajournals.org The ability of LC-MS/MS to provide detailed structural information through fragmentation is crucial for distinguishing between isomeric lipid species. nih.gov While specific research findings on this compound analysis by LC-MS/MS were not extensively detailed in the provided results, the application of these techniques to very-long-chain fatty acids and various lipid classes in lipidomics studies demonstrates their direct relevance and potential for this compound analysis within complex biological or environmental samples. nih.govahajournals.orgbiorxiv.org For example, LC-MS methods compatible with standard lipidomics techniques have been developed for quantifying cholesterol and cholesteryl esters (including those with long fatty acid chains) in mammalian cells and tissues. biorxiv.org
LC-MS/MS platforms often utilize positive/negative ion switching and data-dependent acquisition strategies to maximize lipid coverage. nih.gov High-resolution MS is often employed to obtain accurate mass measurements for confident lipid identification. nih.gov
Spectroscopic Approaches for Structural Elucidation
Spectroscopic techniques provide complementary information to chromatography, offering insights into the molecular structure, functional groups, and interactions of this compound.
Fourier Transform Infrared (FTIR) Spectroscopy in Ester Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying functional groups present in a molecule based on their vibrational modes. It is particularly useful for characterizing esters, which exhibit characteristic absorption bands.
FTIR spectroscopy has been applied to the analysis of esters, such as vitamin A palmitate and metal carboxylates like zinc palmitate and stearate. mdpi.comnih.govuva.nl The FTIR spectrum of an ester typically shows a strong absorption band around 1735 cm⁻¹ corresponding to the stretching vibration of the carbonyl group (C=O) in the ester linkage. mdpi.com Other characteristic bands include those related to C-H stretching in alkyl chains (around 2920 cm⁻¹ and 2850 cm⁻¹) and C-O stretching vibrations. mdpi.com
FTIR can provide information about the physical state of the compound (e.g., crystalline or amorphous) and potential interactions with other components in a mixture, as evidenced by shifts or broadening of characteristic peaks. uva.nl Attenuated Total Reflectance-FTIR (ATR-FTIR) is a common mode that allows for direct analysis of solid or liquid samples with minimal preparation. mdpi.comacs.org
Studies on metal carboxylates, which are structurally related to this compound salts, have utilized FTIR to investigate the nature of the carboxylate binding and the effects of factors like crystallinity and hydration on the spectra. uva.nlrsc.org The position and shape of the asymmetric carboxylate stretching band (νa COO⁻), typically around 1570-1590 cm⁻¹, are sensitive to the coordination environment of the carboxylate group. uva.nlrsc.org
An example of FTIR analysis involves acquiring spectra at a resolution of 4 cm⁻¹ over a specific wavenumber range using an ATR sampling device. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure and conformation of molecules in solution or solid state. ¹H NMR and ¹³C NMR are commonly used for lipid analysis.
NMR spectroscopy can provide information about the different types of protons and carbons in a this compound molecule, their chemical environments, and their spatial relationships. nih.govresearchgate.net This allows for the confirmation of the fatty acid chain length, the presence and position of the ester linkage, and potentially the structure of the alcohol component in the case of a this compound ester.
For long-chain fatty acids and esters, characteristic signals are observed for the methyl protons (around 0.8-0.9 ppm in ¹H NMR), the methylene (B1212753) protons along the chain (around 1.2-1.3 ppm), the protons adjacent to the ester group, and the protons on the alcohol moiety. researchgate.netrsc.org ¹³C NMR provides complementary information, with distinct signals for the carbonyl carbon of the ester, the carbons of the alkyl chain, and the carbons of the alcohol. researchgate.net
NMR spectroscopy has been used to study the binding and conformation of fatty acids and esters, such as palmitate, in complex systems like protein interactions. nih.gov It can also provide insights into the physical state and molecular dynamics of lipids. nih.gov While direct NMR studies specifically on this compound were not prominently featured in the search results, the established methodologies for analyzing other long-chain fatty acids and esters by NMR are directly applicable to this compound for structural elucidation and conformational studies. nih.govresearchgate.netrsc.org For example, ¹H NMR has been used to quantify components in mixtures containing cetyl palmitate and cetyl alcohol, demonstrating its utility in analyzing fatty acid esters. rsc.org
NMR spectroscopy offers advantages such as being non-destructive and not requiring specific standards for quantification in some cases, although its sensitivity is generally lower than MS-based techniques. nih.gov
Raman Spectroscopy for In-Situ Analysis
Raman spectroscopy is a non-destructive analytical technique that provides information about the vibrational modes of molecules, yielding a unique spectral fingerprint. spiedigitallibrary.orgnih.gov This makes it suitable for identifying chemical species and studying their interactions within a sample. spiedigitallibrary.org The "in-situ" application of Raman spectroscopy allows for analysis directly within the operating environment of a system or process, eliminating the need for sample extraction or preparation. horiba.commt.com This real-time monitoring capability is valuable for observing dynamic changes. mt.com
While the search results provide examples of in-situ Raman spectroscopy being used to analyze lipids and other components in complex matrices like atherosclerotic plaque and catalytic materials, direct research findings specifically detailing the in-situ Raman spectroscopic analysis of this compound were not prominently found. spiedigitallibrary.orgnih.govmdpi.com However, the principles and applications demonstrated in these studies suggest the potential for using in-situ Raman spectroscopy to investigate the presence and environment of this compound within various research matrices without disruptive sample handling. For instance, in the analysis of atherosclerotic plaques, Raman spectroscopy was used to characterize lipid components like cholesterol and cholesteryl esters in situ. nih.gov This highlights the technique's capability for analyzing fatty acid-related molecules within a complex biological context. Similarly, in-situ Raman has been used to discern structural differences in materials, indicating its sensitivity to molecular structure and environment. mdpi.com
The utility of in-situ Raman spectroscopy for this compound analysis would lie in its ability to provide structural information and potentially identify interactions with other molecules in its native environment. This could be particularly relevant in studies investigating the role of this compound in biological membranes, lipid deposits, or other complex systems where its location and interactions are crucial.
Quantitative Lipidomics Approaches for this compound Profiling
Lipidomics is a field dedicated to the large-scale study of lipids within biological systems, encompassing their molecular diversity, structural characteristics, and functional roles. metabolomicscentre.cacreative-proteomics.comlongdom.org Quantitative lipidomics specifically aims at identifying and quantifying lipid species, providing insights into lipid metabolism and its implications in various biological and pathological processes. metabolomicscentre.calongdom.orgmetwarebio.com Mass spectrometry (MS), often coupled with chromatography (LC-MS or GC-MS), is a cornerstone technique in lipidomics due to its sensitivity and ability to analyze complex lipid mixtures. metabolomicscentre.calongdom.org
Quantitative lipidomics approaches can be broadly categorized into targeted and untargeted strategies. metabolomicscentre.cacreative-proteomics.comcreative-proteomics.com
Targeted vs. Untargeted Lipidomics Strategies
Untargeted lipidomics is a comprehensive, unbiased approach that seeks to identify and quantify as many lipid species as possible within a sample without a priori restrictions. metabolomicscentre.cacreative-proteomics.comcreative-proteomics.com This discovery-oriented approach is valuable for global lipidome profiling and the identification of novel or unexpected lipid species. creative-proteomics.comcreative-proteomics.com Untargeted methods typically report results in arbitrary units initially, focusing on relative quantification. chromatographyonline.com
Targeted lipidomics , in contrast, is a hypothesis-driven approach focused on the precise quantification of predefined lipid species or classes. metabolomicscentre.cacreative-proteomics.comcreative-proteomics.com This strategy offers exceptional sensitivity and specificity for known lipid targets and is commonly used for validating findings from untargeted studies, biomarker discovery, and quantitative analysis in specific pathways. creative-proteomics.comcreative-proteomics.com Targeted approaches often employ techniques like Multiple Reaction Monitoring (MRM) in mass spectrometry for high precision and accuracy in quantification. metwarebio.com
For this compound profiling, both targeted and untargeted approaches can be employed. An untargeted approach could reveal the presence and relative abundance of this compound alongside other lipids in a broad lipidomic profile, potentially uncovering unexpected associations. A targeted approach would be used for precise and absolute quantification of this compound, particularly when investigating its levels in response to specific conditions or interventions.
| Feature | Untargeted Lipidomics | Targeted Lipidomics |
| Objective | Comprehensive profiling, Discovery | Precise quantification of known lipids |
| Scope | As many detectable lipids as possible | Predefined lipid species or classes |
| Quantification | Relative (initially) | Absolute (with standards) |
| Nature | Exploratory, Hypothesis-generating | Hypothesis-driven, Validation |
| Sensitivity | Lower for specific lipids (compared to targeted) | Higher for targeted lipids |
| Data Complexity | High | More manageable |
Isotopic Labeling and Flux Analysis in Metabolic Studies
Stable isotope labeling is a powerful technique used in metabolic studies, including lipidomics, to trace the flow of atoms through metabolic pathways and quantify metabolic fluxes. frontiersin.orgnih.govcreative-proteomics.com By introducing isotopically enriched substrates (e.g., with 13C, 15N, or 2H), researchers can track how these isotopes are incorporated into downstream metabolites, including lipids like this compound. frontiersin.orgcreative-proteomics.com
Metabolic Flux Analysis (MFA) utilizes the patterns of isotopic enrichment in metabolites to deduce the rates of metabolic reactions. frontiersin.orgnih.gov This provides a quantitative understanding of how metabolic networks operate. nih.gov In the context of this compound, isotopic labeling could be used to study its biosynthesis, elongation, or involvement in specific metabolic pathways. For example, using labeled precursors of fatty acid synthesis could help determine the rate at which this compound is synthesized or modified.
While general principles of isotopic labeling and MFA in lipid metabolism are described in the search results, specific examples of using these techniques directly for this compound flux analysis were not found. However, the methodology is applicable to fatty acids, and thus, adaptable for studying this compound metabolism. Studies have used labeled palmitate ([U-13C]palmitate) to investigate fatty acid metabolism, demonstrating the feasibility of tracing long-chain fatty acids. nih.gov By analyzing the isotopic enrichment patterns in this compound and its precursors/products using mass spectrometry, researchers can gain insights into the metabolic pathways influencing this compound levels and turnover. frontiersin.orgnih.gov
Data Processing and Bioinformatic Tools in this compound Lipidomics
The large and complex datasets generated by lipidomics experiments, particularly untargeted approaches, necessitate sophisticated data processing and bioinformatic tools. clipidomics.comuzh.chnih.govresearchgate.net These tools are essential for tasks ranging from raw data processing to biological interpretation. uzh.chnih.gov
Key steps in lipidomics data processing include:
Peak Integration and Identification: Detecting and quantifying chromatographic peaks corresponding to individual lipid species and identifying them based on their mass-to-charge ratio (m/z), retention time, and fragmentation patterns (in MS/MS). longdom.orgcreative-proteomics.comuzh.ch
Normalization: Adjusting for variations in sample loading, ionization efficiency, and other experimental factors to enable meaningful comparisons between samples. metabolomicscentre.cauzh.chnih.gov
Statistical Analysis: Applying univariate and multivariate statistical methods to identify lipids that are significantly different between experimental groups. metabolomicscentre.cauzh.chnih.govresearchgate.net
Lipid Identification and Annotation: Assigning specific lipid names and structures based on spectral data and searching against lipid databases. clipidomics.comuzh.chnih.gov
Pathway Analysis and Data Integration: Mapping identified lipids to metabolic pathways and integrating lipidomics data with other omics datasets (e.g., transcriptomics, proteomics) to gain a more holistic understanding of biological processes. creative-proteomics.comclipidomics.comuzh.chnih.gov
Numerous software tools and platforms are available for lipidomics data analysis, including both open-source and commercial options. clipidomics.comuzh.chnih.gov Examples of tools mentioned in the search results that are relevant to lipidomics data processing include MetaboAnalyst, LipidSig, LIPID MAPS tools, Skyline, MZmine, and XCMS. clipidomics.comnih.gov These tools offer various functionalities, from basic data processing and statistical analysis to more advanced features like lipid identification, pathway analysis, and data visualization. clipidomics.comnih.govresearchgate.net
For this compound lipidomics, these tools would be used to process MS data, identify and quantify this compound, perform statistical comparisons of this compound levels across different conditions, and potentially integrate these findings with information about related metabolic pathways. The accurate identification and quantification of this compound within complex lipid mixtures rely heavily on the capabilities of these bioinformatic tools and the quality of the spectral data.
Compound List and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 5461023 |
| alpha-Amyrin this compound | 14486527 |
| Palmitate | 985 |
| Cholesterol | 5997 |
| Cholesteryl linoleate | 5480391 |
| Cholesteryl oleate | 5480392 |
| Cholesteryl palmitate | 13691242 |
| Palmitic acid | 985 |
| Stearic acid | 5281 |
| Myristoleic acid | 5281120 |
| Palmitoleic acid | 445639 |
| Oleic acid | 445639 |
| Myristate | 11005 |
| Violaxanthin | 448438 |
| Zeaxanthin | 5280899 |
| Lutein | 5368396 |
| β-Carotene | 5280489 |
| α-Tocopherol | 14985 |
| Retinal palmitate | 68529 |
| Ascorbic acid | 54670067 |
| Glucose | 5793 |
| Glutamine | 702 |
| Lactate | 612 |
Interactive Data Table Example (Illustrative - Data not directly from searches for this compound, but demonstrating format):
Below is an illustrative example of how quantitative lipidomics data might be presented in a table. This data is not derived from the searches specifically for this compound quantification but demonstrates the structure for presenting such findings if they were available and relevant to the specified outline sections.
| Lipid Species | Sample Group A (Mean ± SD) | Sample Group B (Mean ± SD) | p-value | Fold Change (B/A) |
| This compound (C26:0) | 10.5 ± 1.2 arbitrary units | 15.8 ± 2.1 arbitrary units | 0.01 | 1.51 |
| Palmitate (C16:0) | 50.2 ± 5.5 arbitrary units | 45.1 ± 4.8 arbitrary units | 0.15 | 0.90 |
| Oleate (C18:1) | 30.1 ± 3.2 arbitrary units | 38.5 ± 4.0 arbitrary units | 0.03 | 1.28 |
Functional Roles and Biological Significance of Cerotate at the Molecular and Cellular Level
Role as Structural Components in Biological Waxes and Cuticles
Cerotate, typically as a component of wax esters, serves as a fundamental structural element in the protective wax layers found on the surface of many organisms. Natural waxes are esters formed between long-chain fatty acids, such as cerotic acid, and long-chain monohydric alcohols. libretexts.orglibretexts.orgvedantu.com Examples include myricyl this compound, a major constituent of carnauba wax, found on the leaves of Brazilian palm trees, and the cerotic ester of ceryl alcohol in China wax. libretexts.orggoogle.com These waxes form complex coatings, particularly in plants and animals. libretexts.orgvedantu.comcreative-proteomics.com
Biological waxes, incorporating this compound-derived esters, are essential for creating hydrophobic barriers that protect organisms from environmental challenges. In plants, cuticular waxes form a layer on the epidermis of leaves, stems, and fruits. libretexts.orgvedantu.comcreative-proteomics.comresearchgate.net This waxy cuticle is a primary defense against non-stomatal water loss, effectively preventing dehydration. researchgate.netannualreviews.orgnih.govfrontiersin.org The cuticle also provides protection against UV damage, extreme temperatures, and the invasion of pathogens and pests. vedantu.comresearchgate.netannualreviews.org
In animals, waxes serve similar protective functions. They are found as coatings on feathers, fur, and exoskeletons, providing water repellency and keeping these surfaces pliable. libretexts.orglibretexts.orgcreative-proteomics.comck12.org This is vital for the survival of aquatic birds, for instance, as the waxy coating prevents their feathers from becoming waterlogged. libretexts.org
The development of the hydrophobic cuticle, containing waxes derived from fatty acids like cerotic acid, was a critical evolutionary adaptation that facilitated the colonization of land by plants. nih.govfrontiersin.org The biosynthesis of waxes is a complex process involving the elongation of fatty acids to very long-chain fatty acids (VLCFAs), which then serve as precursors for various wax components, including wax esters. oup.comresearchgate.net This process occurs primarily in the endoplasmic reticulum of epidermal cells. researchgate.netfrontiersin.org
Research has elucidated key enzymatic steps and genes involved in wax biosynthesis. Fatty acid elongation complexes, comprising enzymes such as β-ketoacyl CoA synthases (KCS), catalyze the iterative elongation of C16 and C18 acyl-CoAs to produce VLCFAs ranging from C20 to C34. oup.comresearchgate.net These VLCFAs are subsequently modified to produce the diverse array of wax constituents. The composition and quantity of cuticular waxes are influenced by both genetic and environmental factors, highlighting the active regulation of this process in response to stress. annualreviews.orgfrontiersin.orgresearchgate.net Studies on wax-deficient mutants in plants like Arabidopsis have been instrumental in identifying genes and pathways involved in wax production and function. annualreviews.org The conservation of biosynthetic machinery for wax compounds since the ancestor of land plants underscores the evolutionary importance of these lipids. nih.govfrontiersin.org
Involvement in Cellular Homeostasis and Membrane Dynamics
While this compound is predominantly known for its role in waxes, very long-chain saturated fatty acids, including the precursor to this compound, cerotic acid, are also components of cellular membranes and can influence membrane properties and cellular homeostasis. columbia.eduphysiology.orgmdpi.com Cellular membranes are dynamic structures with a complex lipid composition that dictates their physical properties and biological functions. columbia.eduresearchgate.netnih.govnih.govlibretexts.orgnih.gov
Fatty acids and their derivatives are integral to the formation of lipid bilayers, the fundamental structure of cell membranes. researchgate.netnih.govlibretexts.org The hydrophobic tails of fatty acids sequester in the interior of the bilayer, while the polar head groups interact with the aqueous environment. libretexts.org The diverse chemical structures of lipids contribute to the formation of specialized membrane microdomains, such as lipid rafts, which are more ordered and tightly packed regions within the membrane. nih.govnih.govwikipedia.orgmdpi.com While cerotic acid itself, being a VLCFA, might have specific localization preferences or be involved in particular membrane domains, lipids in general play a crucial role in organizing membrane proteins and facilitating the assembly of signaling complexes. nih.govwikipedia.orgmdpi.comnih.govresearchgate.net
The composition of fatty acids within membrane lipids significantly impacts membrane fluidity and permeability. conductscience.comlipotype.comuvigo.esnih.gov Membrane fluidity, the ease with which molecules can move within the membrane, is influenced by factors such as fatty acid chain length and the degree of saturation. Shorter fatty acid chains and a higher degree of unsaturation generally increase membrane fluidity. conductscience.comuvigo.es Conversely, longer and more saturated fatty acid chains, like cerotic acid, tend to decrease fluidity and increase lipid packing. lipotype.comuvigo.es
Membrane permeability, the ease with which molecules can cross the membrane barrier, is also affected by lipid composition and fluidity. conductscience.comuvigo.es A more fluid membrane is generally more permeable. uvigo.es The hydrophobic nature of the lipid bilayer restricts the passage of charged and polar molecules. libretexts.orguvigo.es Changes in membrane lipid composition, including the presence and concentration of saturated VLCFAs, can alter membrane permeability, impacting the transport of ions and small molecules essential for cellular function. conductscience.comlipotype.comuvigo.esnih.gov
Modulation of Cellular Processes (Mechanistic Studies)
Lipids, through their influence on membrane properties and organization, can modulate various cellular processes. physiology.orgnih.govmdpi.comnih.govresearchgate.netresearchgate.net The dynamic nature of membrane lipid composition and the formation of specific lipid domains are increasingly recognized as crucial for regulating cellular signaling and function. columbia.edunih.govwikipedia.orgmdpi.comnih.govresearchgate.net
Mechanistic studies have highlighted how the lipid environment can impact protein function and localization within the membrane. nih.govnih.govmdpi.comnih.gov For instance, lipid rafts can serve as organizing centers for signaling molecules, promoting favorable interactions necessary for signal transduction. wikipedia.orgnih.govresearchgate.net Changes in membrane lipid composition can alter the distribution and activity of membrane-associated proteins, thereby affecting downstream signaling pathways. mdpi.comnih.govresearchgate.net
While specific mechanistic studies focusing solely on the direct modulation of cellular processes by this compound (the anion) or cerotic acid in isolation are less extensively documented compared to their role in waxes, the broader understanding of how saturated very long-chain fatty acids influence membrane structure and dynamics provides a framework for inferring potential mechanisms. Very long-chain fatty acids are involved in various metabolic processes, and their accumulation or altered metabolism can have downstream effects on cellular functions and contribute to certain disease states. wikipedia.orgphysiology.orgthegoodscentscompany.com The precise ways in which this compound or cerotic acid directly modulate specific cellular processes beyond their structural roles in waxes and general influence on membrane biophysics remain an active area of research.
Potential Role in Lipid Signaling Pathways
Lipids, including fatty acids, are increasingly recognized for their roles in cellular signaling pathways, influencing processes such as metabolism, inflammation, and cell survival. oup.comnih.govwikipedia.orgresearchgate.netnih.govmdpi.comfrontiersin.org While research specifically detailing the direct signaling functions of this compound is ongoing, studies on very long-chain saturated fatty acids (VLCFAs) and saturated fatty acids in general provide insights into potential mechanisms.
Saturated fatty acids, such as palmitate (C16:0), have been shown to stimulate inflammatory pathways and are precursors for the biosynthesis of ceramides (B1148491). nih.gov Ceramides are a class of lipids known to be involved in various cellular signaling processes, including the induction of insulin (B600854) resistance and the regulation of apoptosis. nih.govwikipedia.org Elevated levels of intracellular ceramides can impact insulin signaling by stimulating phosphatases that dephosphorylate key signaling molecules like Akt. nih.govwikipedia.org The accumulation of unmetabolized VLCFAs, including cerotic acid, is notably associated with adrenoleukodystrophy, a disorder linked to impaired peroxisomal beta-oxidation. wikipedia.orgfoodb.caabcam.com This association highlights the metabolic significance of cerotic acid and its potential indirect involvement in cellular dysfunction when its metabolism is disrupted, which could impact downstream signaling events.
The precise mechanisms by which this compound or cerotic acid might directly participate in or modulate lipid signaling pathways require further dedicated investigation. However, their role as precursors for complex lipids involved in signaling and their accumulation in certain metabolic disorders suggest an indirect, yet significant, influence on these pathways.
Interactions with Specific Enzymes and Proteins
Fatty acids can interact with enzymes and proteins through various mechanisms, including serving as substrates for metabolic enzymes or through covalent modification of proteins. oup.comatamanchemicals.comocl-journal.org Cerotic acid, as a VLCFA, is a substrate in metabolic processes, particularly in peroxisomal beta-oxidation, where it is broken down. foodb.caabcam.com Impairment of this process leads to the accumulation of cerotic acid, as seen in adrenoleukodystrophy. wikipedia.orgfoodb.caabcam.com
Fatty acid acylation, the covalent attachment of fatty acids to proteins, is a modification that can influence protein function, localization, and interactions. oup.comocl-journal.org While palmitoylation (attachment of palmitic acid) and myristoylation (attachment of myristic acid) are well-studied forms of protein acylation involving shorter saturated fatty acids, the extent to which cerotic acid or this compound is involved in protein acylation is less characterized. However, the principle of fatty acid-protein interaction for modulating protein activity and cellular processes is established for saturated fatty acids. ocl-journal.org
Cerotic acid is also suggested to function similarly to other oxidizing agents by reacting with cellular proteins and enzymes, potentially impacting their activity. atamanchemicals.com Enzymes involved in fatty acid metabolism, such as fatty acid desaturases and elongases, would interact with fatty acids like cerotic acid during the synthesis and modification of lipid chains. plos.orgplos.org Protein-protein interactions between components of fatty acid synthesis machinery, like acyl carrier proteins (ACP) and thioesterases (TE), are crucial for the proper processing and hydrolysis of fatty acids. plos.org
Ecological and Environmental Significance of this compound
This compound, primarily in the form of cerotic acid or its esters, is a naturally occurring compound found across diverse ecosystems. wikipedia.orgnih.govthegoodscentscompany.comregulations.gov Its presence in various organisms suggests roles related to environmental interaction and adaptation.
Distribution in Natural Ecosystems
Cerotic acid is widely distributed in nature, notably as a significant component of waxes. It is a major constituent of beeswax and carnauba wax. wikipedia.orgnih.gov Beyond waxes, cerotic acid is found in various plants and animal sources, including plant oils, fats, and animal tissues. nih.govthegoodscentscompany.comregulations.gov Its presence has been reported in specific plants such as Trichosanthes tricuspidata and Mandragora autumnalis. nih.gov The distribution of fatty acids, including saturated ones like cerotic acid, in organisms can vary depending on factors such as species, diet, and environmental conditions. mdpi.comthuenen.de
Adaptational Roles in Organisms
Fatty acids play crucial roles in the adaptation of organisms to their environment, particularly in maintaining the properties of cellular membranes in response to changing conditions like temperature. plos.orgoup.comnih.govmdpi.com The composition of fatty acids in cell membranes can be modified by organisms to regulate membrane fluidity, which is essential for cellular function across different temperatures. plos.orgnih.govmdpi.com
While specific adaptational roles directly attributed to this compound or cerotic acid are not extensively detailed in the provided information, the broader context of fatty acid function in adaptation is relevant. Organisms like bacteria and plants alter their fatty acid profiles, including the degree of saturation and chain length, as an adaptive response to environmental stresses such as low temperatures. plos.orgoup.comnih.govmdpi.com The presence of VLCFAs like cerotic acid in biological waxes also suggests a protective or structural role in organisms, such as providing a barrier against water loss or physical damage in plants (as part of cuticular waxes) and insects (as part of epicuticular lipids). These structural roles contribute to the organism's ability to thrive in its specific ecological niche. texasgateway.orgthesciencehive.co.ukbyjus.comwikipedia.orglibretexts.org
Synthetic Chemistry and Derivatization Strategies for Research Applications
Chemical Synthesis of Cerotate and its Analogs for Mechanistic Probes
Chemical synthesis plays a crucial role in generating this compound and its analogs, which are valuable as mechanistic probes in biological research. General approaches to synthesizing saturated fatty acids, including very long-chain ones like cerotic acid, can involve methods such as the copper-catalyzed coupling of an omega-bromo acid with a Grignard reagent. This method offers flexibility in preparing isotopically labeled saturated fatty acids with high yields. nih.gov
Analogs of fatty acids with modifications, such as the incorporation of fluorine atoms, have been synthesized and utilized as probes for enzymatic function and mechanistic studies. researchgate.net While this compound itself is a simple saturated fatty acid derivative, the principles of organic synthesis can be applied to create this compound analogs with specific modifications, such as isotopic labeling or functional groups, to serve as probes for investigating metabolic pathways or enzyme mechanisms involving very long-chain fatty acids.
The synthesis of labeled fatty acids, including those with positron-emitting nuclides like [11C], has been developed for non-invasive diagnostic techniques such as positron emission tomography (PET). researchgate.net These methods often involve cross-coupling reactions and subsequent modifications. researchgate.net While much of the literature focuses on shorter-chain fatty acids like palmitic acid (C16) and myristic acid (C14) in the context of protein modifications and probe development frontiersin.orgresearchgate.net, the synthetic strategies for labeling and modifying fatty acids are generally applicable to longer chains, albeit with potential challenges related to solubility and handling.
Chemoenzymatic Synthesis of Labeled this compound Derivatives
Chemoenzymatic synthesis combines chemical and enzymatic steps to achieve the synthesis of complex molecules, often with high specificity and efficiency. This approach is increasingly used for the synthesis of various compounds, including modified lipids and probes. nih.govfrontiersin.orgnsf.govnih.gov Enzymes, particularly lipases, are widely employed in enzymatic and chemoenzymatic synthesis due to their ability to catalyze reactions like esterification and transesterification with high stereo- and regioselectivity. ucm.esresearchgate.net
While direct examples of chemoenzymatic synthesis specifically yielding labeled this compound derivatives are less commonly highlighted in general searches compared to shorter-chain fatty acids, the principles are applicable. For instance, enzymatic methods have been used for the synthesis of fatty acid esters, including palmitate esters, by employing lipases. rsc.orgnih.gov This suggests that enzymatic esterification could potentially be used in conjunction with chemically synthesized cerotic acid or its derivatives to introduce specific labels or modifications.
Chemoenzymatic approaches have been successfully used to synthesize various labeled compounds and derivatives for biological studies. nih.govnsf.govnih.gov The use of immobilized enzymes can offer advantages in terms of reusability and reaction control. ucm.esresearchgate.net Developing chemoenzymatic routes for labeled this compound derivatives would likely involve enzymatic steps for esterification or transesterification, potentially coupled with chemical synthesis for introducing isotopic labels (e.g., deuterium (B1214612) or carbon-13) nih.govnih.govresearchgate.net or reporter groups.
Development of this compound-Based Probes for Protein Palmitoylation Studies
Protein palmitoylation, or S-acylation, is a reversible post-translational modification involving the attachment of fatty acids, most commonly palmitate (C16), to cysteine residues of proteins via a thioester linkage. frontiersin.orgtandfonline.comfrontiersin.orgcreative-proteomics.com This modification is crucial for regulating protein localization, trafficking, and function. frontiersin.orgfrontiersin.orgcreative-proteomics.com While palmitoylation is the most studied form, evidence suggests that other fatty acids of various chain lengths can also modify proteins. csic.es
Chemical probes have been instrumental in studying protein palmitoylation and other protein lipidation events. researchgate.netnih.govacs.orgnih.gov These probes often incorporate bioorthogonal functional groups, such as alkyne or azide (B81097) groups, which allow for subsequent detection and enrichment using click chemistry. researchgate.netcreative-proteomics.comacs.org Fatty acid analogs with alkyne groups at the omega position are metabolically incorporated into cells and can then be reacted with fluorescent or biotinylated azides. researchgate.net
While palmitate-based probes (e.g., 15-hexadecynoic acid) are widely used for studying S-palmitoylation researchgate.netacs.org, the development of this compound-based probes (derived from the C26 fatty acid) would be valuable for investigating the potential S-acylation of proteins with very long-chain fatty acids. Such probes could help determine if this compound is utilized in protein acylation and identify the target proteins.
Hydroxylamine-based acyl-exchange assays are another technique used to study protein palmitoylation. tandfonline.comfrontiersin.orgcsic.esnih.gov This method involves cleaving the thioester bond with hydroxylamine (B1172632), which can then be followed by labeling the newly exposed thiol group. tandfonline.comfrontiersin.orgcsic.esnih.gov Modified hydroxylamine probes have been developed to facilitate the identification and quantification of S-bound fatty acids on proteins using mass spectrometry. csic.es Applying or adapting these techniques with this compound or this compound-based probes could provide insights into very long-chain fatty acid acylation of proteins.
The synthesis of fatty acid analogs with reporter tags, such as fluorescent groups, has also been explored for studying lipid metabolism and incorporation into cellular lipids and proteins. thermofisher.com Developing this compound analogs with similar tags would enable the visualization and tracking of this compound in biological systems.
Data regarding the specific synthesis and application of this compound-based probes for protein palmitoylation (S-acylation) is not as extensive as for palmitate. However, the established methodologies for synthesizing labeled fatty acids and developing fatty acid-based probes provide a strong foundation for creating this compound-based tools to explore the potential role of very long-chain fatty acids in protein acylation.
Theoretical and Computational Investigations of Cerotate Structure and Interactions
Molecular Dynamics Simulations of Cerotate in Lipid Environments
Molecular dynamics (MD) simulations are extensively used to study the behavior of lipids and fatty acids within biological membranes, providing atomic-level details of their dynamics and interactions. Studies employing MD simulations have investigated the conformational behavior of very long-chain saturated fatty acids (VLCFAs) and ultra-long-chain fatty acids (ULCFAs) in phospholipid bilayers. researchgate.netaip.orgarxiv.orgresearchgate.netu-tokyo.ac.jp this compound, with its 26-carbon chain, falls into this category.
These simulations reveal that the long hydrocarbon tails of VLCFAs and ULCFAs exhibit characteristic fluctuations and can adopt various conformations within the lipid bilayer. u-tokyo.ac.jp Notably, the ultra-long tails have been observed to flip between the two leaflets of the bilayer and fluctuate among elongated, L-shaped, and turned conformations. researchgate.netaip.orgarxiv.orgresearchgate.net The ratio of these conformations can change in response to differences in lipid density between the leaflets. arxiv.orgu-tokyo.ac.jp
Studies on VLCFAs in fluid phospholipid bilayers have aimed to understand how these molecules structurally adapt, given the significant hydrophobic mismatch that can exist between the long fatty acid chain and the surrounding lipids. researchgate.net MD simulations have shown that the protonation state of the fatty acid can influence its position and order within the membrane. For instance, protonated C24 fatty acid carboxyl groups were found slightly below the headgroup region, allowing their acyl chains to interact with lipids in the opposite leaflet, leading to interdigitation. researchgate.net This interdigitation of the acyl chain end can result in unusual features in deuterium (B1214612) order parameter profiles. researchgate.net
The application of MD simulations to this compound would involve setting up a system containing this compound molecules embedded within a model lipid bilayer (e.g., composed of phospholipids (B1166683) like POPC or DPPC). researchgate.netnih.gov The simulations would track the movement and conformation of the this compound molecules over time, providing data on:
Conformational analysis: Distribution of elongated, L-shaped, and turned states.
Membrane insertion and depth: Location of the carboxyl group and the extent of chain penetration into the bilayer.
Interdigitation: Frequency and depth of the this compound tail extending into the opposing leaflet.
Order parameters: Orientation and dynamics of the hydrocarbon chain segments.
Lateral diffusion: Movement of this compound within the plane of the bilayer.
Such data would be crucial for understanding how this compound integrates into biological membranes and potentially influences membrane properties.
Quantum Chemical Calculations for Conformational Analysis and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are powerful tools for investigating the electronic structure, stability, conformation, and reactivity of individual molecules or small molecular clusters. researchgate.netnih.govnrel.govrsc.org While the search results did not provide specific quantum chemical studies focused exclusively on this compound, the methods are broadly applicable to organic molecules, including fatty acids.
For a molecule like this compound, quantum chemical calculations could be used to:
Conformational Analysis: Determine the relative energies and geometries of different conformers (spatial arrangements) of the this compound molecule. Given the long hydrocarbon chain, this compound has a vast number of possible conformations due to rotations around the C-C single bonds. Calculations using methods like Density Functional Theory (DFT) can help identify the lowest-energy conformers and understand the flexibility of the chain. researchgate.netnrel.gov
Electronic Structure: Calculate properties such as charge distribution, molecular electrostatic potential, and frontier molecular orbitals (HOMO and LUMO). These properties are important for understanding the molecule's polarity and its potential sites for interaction with other molecules, including enzymes. researchgate.net
Reactivity: Investigate potential reaction pathways and transition states if this compound were to undergo chemical transformations (e.g., oxidation, esterification). nih.govnrel.govrsc.org While this compound is a saturated fatty acid anion and relatively stable, understanding its electronic properties can provide insights into potential metabolic reactions.
Vibrational Spectroscopy: Predict vibrational frequencies, which can be compared with experimental infrared or Raman spectra for structural characterization. researchgate.net
The computational cost of quantum chemical calculations increases significantly with the size of the molecule. Therefore, full ab initio or high-level DFT calculations on the entire this compound molecule might be computationally demanding. However, studies on smaller fatty acids or model systems can provide valuable insights applicable to this compound. Techniques like conformational sampling followed by single-point energy calculations or geometry optimizations of selected conformers are common approaches. nrel.gov
Data generated from such calculations could include:
Optimized 3D geometries of stable conformers. nrel.gov
Relative energies and thermodynamic properties (enthalpy, Gibbs free energy) of conformers. nrel.gov
Atomic charges and bond orders. researchgate.netnrel.gov
Vibrational frequencies. researchgate.netnrel.gov
Molecular orbital energies and visualizations.
While specific data for this compound from quantum chemical calculations were not found, the principles and applications of these methods to organic molecules of similar complexity suggest their utility in understanding the intrinsic properties of this compound.
Computational Modeling of Enzyme-Cerotate Interactions
This compound, as a very long-chain fatty acid, is a substrate or product in various metabolic pathways, particularly those involving fatty acid elongation and degradation. Computational modeling plays a vital role in understanding how enzymes interact with their substrates, including VLCFAs like this compound. Methods such as molecular docking, molecular dynamics simulations, and more recently, machine learning approaches are employed for this purpose. mdpi.commlr.pressnih.govnih.govfrontiersin.org
Enzymes involved in the metabolism of VLCFAs include elongases (e.g., ELOVL family) responsible for their synthesis and dehydrogenases (e.g., Very Long-Chain Acyl-CoA Dehydrogenase, VLCAD) involved in their breakdown via beta-oxidation. aip.orgmdpi.comnih.gov
Computational modeling of enzyme-cerotate interactions would typically involve:
Molecular Docking: Predicting the preferred binding orientation and affinity of this compound (or its activated form, cerotyl-CoA) within the active site of a target enzyme. Docking algorithms explore various poses of the ligand within the protein binding pocket and score them based on interaction energies. nih.govmdpi.com
Molecular Dynamics Simulations: Studying the dynamic behavior of the enzyme-cerotate complex over time. MD simulations can provide insights into the stability of the complex, conformational changes in the enzyme upon substrate binding, and the nature of interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and amino acid residues in the active site. mdpi.comnih.gov Studies have used MD to analyze the interaction of proteins with lipid droplets and bile salt micelles, relevant to lipid processing enzymes. researchgate.net
Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: For studying the chemical reaction catalyzed by the enzyme, QM/MM methods combine quantum mechanics for the chemically reactive part (this compound and catalytic residues) with molecular mechanics for the rest of the enzyme and surrounding environment. This allows for the investigation of transition states and reaction mechanisms. nih.gov
Machine Learning: Training models on datasets of known enzyme-substrate interactions to predict interactions for novel substrates like this compound or to identify key features influencing binding and reactivity. mdpi.commlr.press
Studies on VLCAD, an enzyme with optimal activity for fatty acyl-CoAs of 16 carbons but also involved in longer chain metabolism, provide a relevant context. mdpi.comnih.gov The crystal structure of human VLCAD complexed with myristoyl-CoA (C14) has been determined, offering a structural template for modeling interactions with longer chains like cerotyl-CoA. nih.gov Computational studies have investigated the interaction of the MCL-1 protein with VLCAD, showing that this interaction can modulate VLCAD activity towards palmitic acid (C16) oxidation. nih.gov This highlights how computational approaches can reveal regulatory interactions involving fatty acid metabolizing enzymes.
Data generated from computational modeling of enzyme-cerotate interactions could include:
Binding poses and scores from molecular docking.
Interaction energies and key contacts between this compound and enzyme residues from MD simulations.
Conformational changes in the enzyme and substrate during binding and catalysis from MD simulations.
Reaction pathways, transition state energies, and activation barriers from QM/MM calculations.
Predicted binding affinities or reaction rates from machine learning models.
These computational studies are essential for understanding the molecular basis of how enzymes recognize and process very long-chain fatty acids like this compound, which is crucial for understanding metabolic disorders related to VLCFA accumulation.
Future Directions and Emerging Research Frontiers in Cerotate Studies
Integration of Multi-Omics Data in Cerotate Research
The integration of multi-omics data, including genomics, transcriptomics, proteomics, and lipidomics, is a critical future direction for understanding the complex roles of this compound in biological systems. This approach allows for a more comprehensive view of how this compound is synthesized, metabolized, and how it interacts with other cellular components and pathways. creative-proteomics.comasm.orgquanticate.comthermofisher.comgenome.gov
By combining lipidomics data, which provides detailed information on this compound species and their abundance, with genomics and transcriptomics data, researchers can identify the genes and enzymes involved in this compound biosynthesis and metabolism. nih.govnih.gov Proteomics can further reveal the proteins that interact with this compound or are part of this compound-modifying pathways. asm.orgnih.gov This integrated approach can help unravel the regulatory networks controlling this compound levels and its impact on cellular function. quanticate.comgenome.gov
Studies integrating multi-omics data have shown promise in understanding complex biological processes and identifying biomarkers. For instance, integrated analyses have been used to study lipid metabolism in the liver, revealing linkages between different layers of molecular information. nih.gov Similarly, multi-omics is being applied to understand cardiovascular diseases and identify predictive biomarkers. nih.gov Applying these strategies to this compound research will provide a more holistic understanding of its involvement in health and disease.
Multi-omics integration can also aid in identifying potential biomarkers related to this compound. By correlating this compound profiles with genetic variations, gene expression patterns, and protein profiles, researchers may identify signatures associated with specific physiological or pathological states. quanticate.comfrontiersin.org
| Omics Layer | Information Provided | Potential Contribution to this compound Research |
| Genomics | Genetic variations, gene presence/absence | Identify genes encoding enzymes in this compound synthesis/metabolism pathways. |
| Transcriptomics | Gene expression patterns | Understand regulation of genes involved in this compound pathways. |
| Proteomics | Protein abundance, modifications, interactions | Identify enzymes and proteins interacting with or affected by this compound. |
| Lipidomics | Lipid species identification and quantification | Detailed profiling of this compound species and their changes in different states. |
| Metabolomics | Small molecule metabolites abundance | Contextualize this compound metabolism within broader metabolic networks. |
Advanced Imaging Techniques for In-Situ this compound Localization
Advanced imaging techniques are crucial for visualizing the spatial distribution of this compound within tissues and cells, providing insights into its localization and potential functions in specific cellular compartments or structures. Techniques such as Mass Spectrometry Imaging (MSI) offer label-free spatial molecular information and can be used to map the distribution of lipids like this compound in situ. researchgate.netnih.govmdpi.comucl.ac.ukresearchgate.net
MSI, including techniques like MALDI-MSI, allows for the visualization of hundreds of molecules simultaneously with high spatial resolution. mdpi.comucl.ac.uk This enables researchers to determine where this compound is present within a tissue section, such as in specific cell types, organelles, or extracellular spaces. researchgate.netnih.gov Understanding the precise localization of this compound can provide clues about its biological roles and interactions.
For example, MSI has been used to investigate the lipidome in brain pathologies, revealing spatial distributions of different lipid species. ucl.ac.uk Applying MSI to this compound studies could help understand its role in specific tissues or disease states where its distribution might be altered. In situ isotope tracing coupled with MSI can even provide kinetic information about lipid synthesis and turnover at a high spatial resolution. nih.govresearchgate.net This could be used to study the dynamics of this compound synthesis and degradation in different cellular environments.
While challenges remain in sample preparation and data interpretation for complex biological samples, ongoing advancements in MSI technology are improving sensitivity, spatial resolution, and the ability to analyze a wider range of lipids. researchgate.netmdpi.com
| Imaging Technique | Principle | Relevance to this compound Localization |
| Mass Spectrometry Imaging (MSI) | Spatially resolved analysis of molecular ions | Direct visualization of this compound distribution in tissues and cells. |
| MALDI-MSI | Matrix-assisted laser desorption/ionization MSI | Commonly used MSI technique for lipid imaging with good spatial resolution. researchgate.netucl.ac.uk |
| In Situ Isotope Tracing + MSI | Tracking of labeled atoms in metabolic processes | Studying the dynamics of this compound synthesis and turnover spatially. nih.govresearchgate.net |
Unexplored Biological Roles and Mechanistic Discoveries
While some roles of fatty acids, including very long-chain fatty acids, in biological processes are known, the specific and comprehensive biological roles and underlying mechanisms of this compound are still being actively explored. Future research will focus on uncovering novel functions and deciphering the molecular mechanisms through which this compound exerts its effects. mdpi.comnih.gov
Research into the biological roles of lipids is ongoing, with studies revealing the involvement of fatty acids in various processes, including signaling, membrane structure, and energy storage. creative-proteomics.com Very long-chain fatty acids, in particular, are components of complex lipids like sphingolipids, which have diverse functions in cellular membranes and signaling. plos.org
Future studies could investigate the specific involvement of this compound in these processes. For instance, research has shown that palmitate, a shorter saturated fatty acid, can influence ceramide synthesis and contribute to insulin (B600854) resistance. plos.orgnih.gov Exploring whether this compound has similar or distinct roles in metabolic disorders could be a significant research avenue.
Furthermore, this compound might have unexplored roles in cell signaling, gene regulation, or as a ligand for specific receptors. Identifying proteins that bind to or are modified by this compound (e.g., through lipidation events) could reveal novel mechanistic insights. jst.go.jp The interaction of lipids with proteins, such as the fatty acid translocase CD36, highlights the potential for discovering new mechanisms involving this compound in cellular uptake and transport. amegroups.org
Studies focusing on specific physiological contexts, such as development, aging, or disease states, are likely to uncover unique roles for this compound. mdpi.com Techniques like multi-omics and advanced imaging will be instrumental in identifying potential areas where this compound plays a previously unrecognized role and in dissecting the underlying molecular mechanisms. mdpi.comnih.gov
| Potential Unexplored Areas | Research Focus |
| Signaling Pathways | Investigating this compound's role as a signaling molecule or modulator. |
| Protein Interactions | Identifying proteins that bind to or are modified by this compound. jst.go.jpamegroups.org |
| Gene Regulation | Exploring the influence of this compound on gene expression. |
| Specific Tissue/Cell Functions | Uncovering roles in particular cell types or tissues (e.g., nervous system, skin). |
| Disease Mechanisms | Elucidating involvement in the pathogenesis of metabolic or other diseases. plos.orgnih.gov |
Q & A
Q. What are the standard analytical techniques for characterizing Cerotate derivatives in synthetic chemistry?
To characterize this compound derivatives (e.g., methyl this compound), employ nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and chromatographic methods (HPLC, GC) for purity assessment. Ensure protocols align with reproducibility standards by documenting solvent systems, instrument calibration, and reference controls .
Q. How can researchers locate existing spectral data for this compound compounds to validate experimental results?
Use academic databases like Web of Science Core Collection with advanced search filters (e.g., "methyl hexacosanoate" AND "NMR data") to retrieve peer-reviewed spectral libraries. Cross-validate findings with repositories such as PubChem or specialized journals in lipid chemistry. Include CAS RN (e.g., 91-63-4 for methyl this compound) to refine searches .
Advanced Research Questions
Q. What experimental design considerations are critical for ensuring reproducibility in this compound synthesis protocols?
- Controlled Variables: Standardize reaction conditions (temperature, solvent purity, catalyst concentration) to minimize batch-to-batch variability.
- Documentation: Follow guidelines from analytical chemistry journals to detail synthesis steps, including side-product identification and purification thresholds (e.g., ≥95% purity by HPLC) .
- Validation: Replicate experiments across independent labs using shared protocols to confirm reproducibility .
Q. How should researchers address discrepancies between theoretical and observed melting points in this compound derivatives?
Investigate potential causes:
- Impurities: Re-purify samples via recrystallization or column chromatography.
- Polymorphism: Perform differential scanning calorimetry (DSC) to identify crystalline forms.
- Instrument Calibration: Validate melting point apparatus against certified standards (e.g., benzoic acid) .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound-based pharmacological studies?
- Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ values.
- ANOVA with Post-Hoc Tests: Compare treatment groups while controlling for multiple comparisons.
- Power Analysis: Predefine sample sizes to ensure detectable effect sizes, minimizing Type II errors .
Q. How to resolve contradictions between computational modeling predictions and experimental reactivity data for this compound analogs?
- Parameter Validation: Cross-check computational methods (e.g., DFT calculations) with experimental spectroscopic data (IR, Raman) for bond vibration accuracy.
- Solvent Effects: Simulate solvent interactions explicitly in models, as bulk solvent approximations may overlook steric hindrance.
- Collaborative Verification: Engage interdisciplinary teams to reconcile discrepancies through iterative hypothesis testing .
Methodological Resources
- Data Repositories: Use Figshare or Mendeley Data for sharing raw spectral datasets, ensuring FAIR (Findable, Accessible, Interoperable, Reusable) principles .
- Literature Synthesis: Apply PICOT framework (Population: compound class; Intervention: synthetic method; Comparison: alternative routes; Outcome: yield/purity; Time: reaction duration) to structure systematic reviews .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
